molecular formula C11H14O4S B7900957 Methyl 3-(4-methanesulfonylphenyl)propanoate

Methyl 3-(4-methanesulfonylphenyl)propanoate

Cat. No.: B7900957
M. Wt: 242.29 g/mol
InChI Key: MXBCWTZTNGKYLI-UHFFFAOYSA-N
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Description

Methyl 3-(4-methanesulfonylphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methanesulfonylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methanesulfonylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methanesulfonylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 3-(4-methanesulfonylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methanesulfonylphenyl)propanoate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methylphenyl)propanoate
  • Methyl 3-(4-chlorophenyl)propanoate
  • Methyl 3-(4-nitrophenyl)propanoate

Uniqueness

Methyl 3-(4-methanesulfonylphenyl)propanoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This functional group can participate in specific reactions that are not possible with other substituents, making it valuable in various applications.

Properties

IUPAC Name

methyl 3-(4-methylsulfonylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-15-11(12)8-5-9-3-6-10(7-4-9)16(2,13)14/h3-4,6-7H,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBCWTZTNGKYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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